molecular formula C18H19BrClN3 B3473858 1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine

1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine

Cat. No.: B3473858
M. Wt: 392.7 g/mol
InChI Key: ZXHYQEINBUZJTD-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine is a complex organic compound that features a piperazine ring, a bromophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine typically involves multiple steps. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)piperazine: Similar structure but lacks the chlorophenyl group.

    N-(4-chlorophenyl)piperazine: Similar structure but lacks the bromophenyl group.

    1-(3-chlorophenyl)piperazine: Similar structure but lacks the bromophenyl group.

Uniqueness

1-(3-bromophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine is unique due to the presence of both bromophenyl and chlorophenyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile .

Properties

IUPAC Name

1-(3-bromophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3/c19-17-6-3-4-15(12-17)13-21-23-10-8-22(9-11-23)14-16-5-1-2-7-18(16)20/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHYQEINBUZJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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